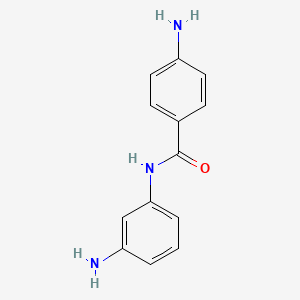

4-Amino-N-(3-aminophenyl)benzamide

Descripción general

Descripción

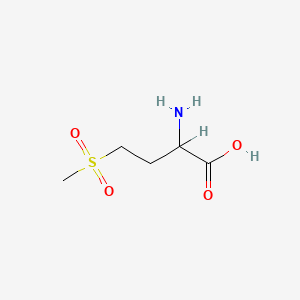

4-Amino-N-(3-aminophenyl)benzamide, also known by its CAS number 2657-85-4, is a compound with the molecular formula C13H13N3O . It has a molecular weight of 227.26 g/mol . This compound is a crucial building block of many drug candidates .

Molecular Structure Analysis

The InChI string for 4-Amino-N-(3-aminophenyl)benzamide isInChI=1S/C13H13N3O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,14-15H2,(H,16,17) . Its canonical SMILES string is C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N . Physical And Chemical Properties Analysis

4-Amino-N-(3-aminophenyl)benzamide has a molecular weight of 227.26 g/mol . It has a computed XLogP3 value of 1.3 , indicating its lipophilicity. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 2 rotatable bonds . The exact mass of the compound is 227.105862047 g/mol .Aplicaciones Científicas De Investigación

Mass Spectrometry

- Field : Mass Spectrometry

- Application : The compound is used in the study of fragmentation of protonated N-(3-Aminophenyl)benzamide and its derivatives in gas phase .

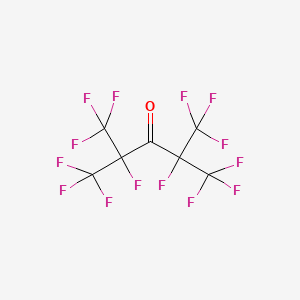

- Method : The rearrangement of protonated N-(3-aminophenyl)benzamide was confirmed by the MS/MS spectrum of protonated N-(3-aminophenyl)-O18-benzamide . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level suggest that an ion-neutral complex containing a water molecule and a nitrilium ion was formed via a transition state .

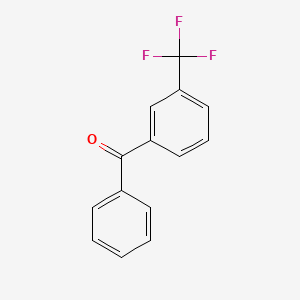

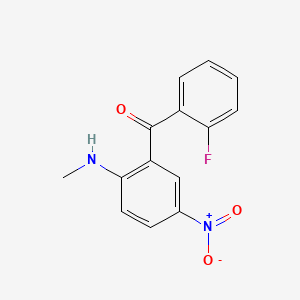

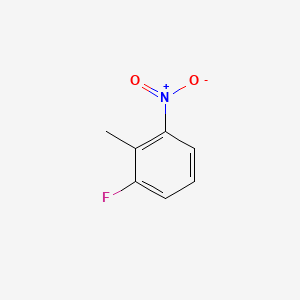

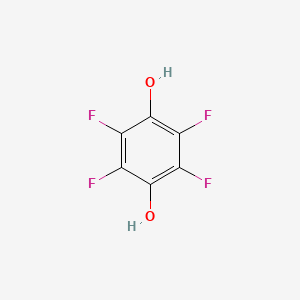

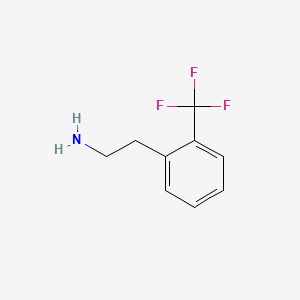

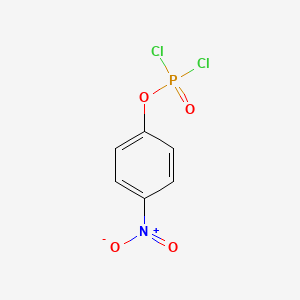

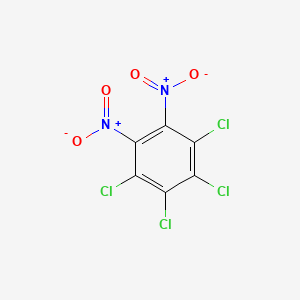

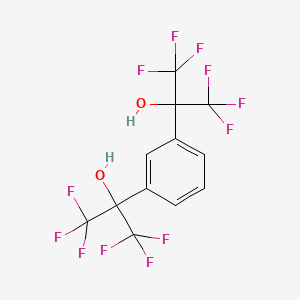

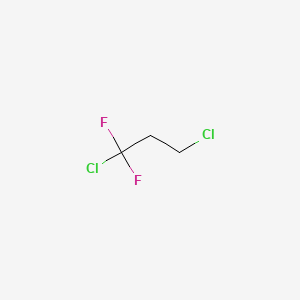

- Results : The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position . However, the protonated amide compounds containing electron-withdrawing groups, including –Cl, –Br, –CN, –NO2, and –CF3, at the meta position did not display this type of rearrangement during dissociation .

DNA Methylation Inhibition

- Field : Biochemistry

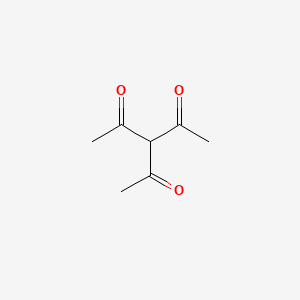

- Application : 4-Amino-N-(4-aminophenyl)benzamide analogues of Quinoline-Based SGI-1027 are used as inhibitors of DNA methylation .

- Method : The desired derivatives were obtained by direct reaction with miscellaneous aryl chlorides in the presence of catalytic amounts of acid .

- Results : Four compounds exhibited activities comparable to that of the parent compound . These compounds were more potent against human DNMT3A than against human DNMT1 and induced the re-expression of a reporter gene, controlled by a methylated cytomegalovirus (CMV) promoter, in leukemia KG-1 cells .

Dye and Plastic Stabilizer Production

- Field : Chemical Industry

- Application : This compound is used in the production of direct dyes and blended dyes . It also serves as a stabilizer for plastic products .

- Method : The specific methods of application or experimental procedures in this context would depend on the type of dye or plastic product being produced .

- Results : The use of this compound in dye and plastic production can enhance the quality and stability of the final products .

Cancer Research

- Field : Oncology

- Application : The compound has been studied for its potential role in promoting apoptosis (cell death) in HepG2 cells, a type of liver cancer cell .

- Method : The study suggested that the compound promotes HepG2 cell apoptosis via activation of caspase-3 and caspase-9, and induced the G2/M phase arrest of HepG2 cells via activation of cdc2 .

- Results : These findings could have implications for the development of new treatments for liver cancer .

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : This compound is a crucial raw material and intermediate in the synthesis of many drug candidates .

- Method : The specific methods of application or experimental procedures in this context would depend on the type of drug being synthesized .

- Results : The use of this compound in drug synthesis can lead to the development of new therapeutic agents .

Chemical Industry

- Field : Chemical Industry

- Application : This compound is used in the production of direct and blended dyes, as well as a stabilizer for plastic products .

- Method : The specific methods of application or experimental procedures in this context would depend on the type of dye or plastic product being produced .

- Results : The use of this compound in dye and plastic production can enhance the quality and stability of the final products .

Propiedades

IUPAC Name |

4-amino-N-(3-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKHQQCBFMYAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062578 | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(3-aminophenyl)benzamide | |

CAS RN |

2657-85-4 | |

| Record name | 4-Amino-N-(3-aminophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2657-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(3-aminophenyl)benzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4-Diaminobenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82PA9SH854 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.